3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
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Overview
Description
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is a heterocyclic compound that contains both oxadiazole and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring, which is known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability. The choice of solvents and reagents may also be adjusted to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential use as a pharmaceutical intermediate and in drug design for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups, such as 2-chloropyridine and 2-methoxypyridine.
Uniqueness
The uniqueness of 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine lies in its combination of the oxadiazole and pyridine rings, which imparts a unique set of chemical and biological properties
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-9-7-8-11(14(17-9)20-2)13-18-15(21-19-13)10-5-3-4-6-12(10)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRJFLDKWLWMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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